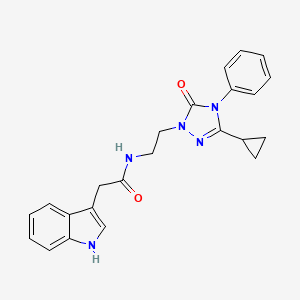
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives like Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be achieved through various synthetic routes, including the condensation reaction of 2-chloroacetyl chloride with 4 (3H)-quinazolinone, followed by the reaction with thioacetic acid, and finally, the esterification with ethanol .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate involves a quinazolin-4-one moiety, which is a heterocyclic compound containing a benzene ring fused to a quinazoline ring .Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions. For instance, they can be synthesized through Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Aplicaciones Científicas De Investigación
Quinazolinone Derivatives Synthesis
Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate belongs to a class of compounds that have shown a broad range of applications in scientific research, particularly in the synthesis of quinazolinone derivatives. The domino synthesis of quinazolin-4-yl thioureido alkanoates, involving reactions of various amino acid esters with imidoylisothiocyanates, exemplifies a method for producing quinazoline thiourea derivatives. This process is notable for its short reaction time, mild conditions, and high yields, leading to the isolation of pure compounds through a straightforward protocol (Fathalla & Pazdera, 2018).
Biological Activity Studies
The synthesis and evaluation of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates have contributed significantly to the understanding of their biological activities. These compounds were tested for analgesic, anti-inflammatory activities, and their potential as antitumor agents. Remarkably, certain derivatives demonstrated higher activity than traditional drugs in specific tests, highlighting the potential therapeutic applications of quinazolinone derivatives (Daidone et al., 1994; Al-Suwaidan et al., 2013).
Chemical Reactions and Structural Studies
Research into the reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives revealed diverse outcomes, contributing to the structural variety of quinazolinone derivatives. These studies provide insights into the reactivity and potential applications of quinazolinone compounds in medicinal chemistry and drug development (Deady et al., 1989).
Mecanismo De Acción
Target of Action
Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity , suggesting that the compound may target key enzymes or proteins in microbial organisms.
Mode of Action
It’s known that quinazolinone derivatives can interact with their targets, leading to inhibition of essential biological processes in the target organisms .
Biochemical Pathways
Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that the compound may interfere with quorum sensing and other pathways involved in biofilm formation.
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against several human cancer cell lines, suggesting that the compound may have potential as a lead compound for further development of anticancer agents.
Propiedades
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMLPQWZUCSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B2591907.png)
![1-(4-tert-butylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591908.png)

![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)




![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2591920.png)